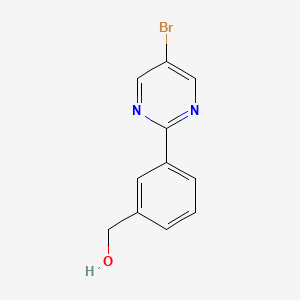

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMTZHFJTFFWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732175 | |

| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092568-90-5 | |

| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (CAS No. 1092568-90-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol, a key intermediate in the synthesis of diverse bioactive molecules. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field of drug discovery and development.

Core Compound Profile

This compound is a bifunctional organic molecule featuring a bromopyrimidine heterocycle linked to a phenylmethanol core.[1][2][3][4][5] This unique architecture makes it a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[6][7][8][9][10]

| Property | Value | Source |

| CAS Number | 1092568-90-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₉BrN₂O | [2] |

| Molecular Weight | 265.11 g/mol | [2] |

| Appearance | Powder | [4] |

| Storage | Protect from light and keep dry | [4] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The principal and most efficient route for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

The logical bond disconnection for the synthesis of the target molecule points to two primary starting materials:

-

5-Bromo-2-chloropyrimidine: The electrophilic partner, providing the bromopyrimidine moiety.

-

(3-(Hydroxymethyl)phenyl)boronic acid: The nucleophilic partner, contributing the phenylmethanol core.

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of the reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is essential for the transmetalation step.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions of similar substrates.[11][12] Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

-

5-Bromo-2-chloropyrimidine

-

(3-(Hydroxymethyl)phenyl)boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and the base (2.0 eq) under an inert atmosphere.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the degassed anhydrous solvent.

-

Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyrimidine and phenyl rings, as well as a singlet for the benzylic methylene protons and a broad singlet for the hydroxyl proton. The ¹³C NMR will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of the hydroxyl (-OH) functional group (broad peak around 3200-3600 cm⁻¹) and the aromatic C-H and C=C bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors.[6][7][8][9][10] The pyrimidine core is a well-established scaffold for targeting the ATP-binding site of kinases, while the bromo-substituent and the hydroxymethyl group offer versatile handles for further chemical modifications.

The bromopyrimidine moiety can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents that can modulate the potency and selectivity of the final compound. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships (SAR).

Exemplary Signaling Pathway and Drug Development Logic

Caption: Role of the intermediate in drug development targeting kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of a new generation of therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is crucial for researchers and scientists working at the forefront of drug discovery. The methodologies and insights provided herein are intended to empower the scientific community in their endeavors to develop novel and effective treatments for a range of human diseases.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Shanghai Famo Biotech Co Ltd. (n.d.). Product Catalog. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ORCHID CHEMICAL SUPPLIES LTD. (n.d.). 3-(5-bromopyrimidin-2-yl)phenyl]methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

SpectraBase. (n.d.). (5-bromopyridin-2-yl)(phenyl)methanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142. [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

PubMed. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. Retrieved from [Link]

Sources

- 1. Shanghai Famo Biotech Co Ltd Product Catalog_Page 3_Chemicalbook [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(5-bromopyrimidin-2-yl)phenyl]methanol, CasNo.1092568-90-5 ORCHID CHEMICAL SUPPLIES LTD China (Mainland) [orchidchem.lookchem.com]

- 5. 1092568-90-5|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bromopyrimidine ring linked to a phenyl methanol moiety, presents a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. The bromine atom on the pyrimidine ring serves as a key functional group for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space. The phenyl methanol group can also be modified or may participate in hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, characterization, and handling. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel pharmaceuticals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic route optimization to formulation and bioavailability. While extensive experimental data for this compound is not widely published, this section consolidates available information and provides expert analysis based on the properties of analogous structures.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 1092568-90-5 | [1] |

| Molecular Formula | C₁₁H₉BrN₂O | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on appearance of similar aryl bromopyrimidines.[2] |

| Melting Point | Not experimentally determined in available literature. Expected to be in the range of 100-150 °C. | Estimation based on melting points of similar 2-aryl-5-bromopyrimidine derivatives. For example, 5-bromopyrimidine has a melting point of 67-73 °C, and the addition of the phenylmethanol group would be expected to increase this significantly. |

| Boiling Point | Not experimentally determined. Expected to be >300 °C at atmospheric pressure. | High boiling point is anticipated due to the molecular weight and polar functional groups. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | General solubility characteristics of bromopyrimidine derivatives.[3][4] |

| Storage | Store in a cool, dry place, typically at 2-8°C, protected from light. | Standard practice for stable organic compounds. |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. A plausible and efficient method involves a Suzuki cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Proposed Synthetic Pathway: Suzuki Coupling

The synthesis commences with the coupling of a boronic acid or ester derivative of 3-(hydroxymethyl)phenyl with a suitable 2,5-dihalopyrimidine, followed by selective functional group manipulation if necessary. A more direct approach, and the one detailed here, involves the Suzuki coupling of 5-bromo-2-chloropyrimidine with (3-(hydroxymethyl)phenyl)boronic acid.

Caption: Proposed Suzuki coupling synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-chloropyrimidine

-

(3-(Hydroxymethyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chloropyrimidine (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to ensure effective stirring.

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrimidine C-H | ~8.9 (s, 2H) | ~158 |

| Phenyl C-H | 7.3-8.2 (m, 4H) | 125-140 |

| CH₂ | ~4.7 (s, 2H) | ~65 |

| OH | Variable (broad s, 1H) | --- |

| C-Br | --- | ~118 |

| C-N (pyrimidine) | --- | ~162 |

| C-C (aryl-pyrimidine) | --- | ~135 |

| C-OH | --- | ~142 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which provides strong evidence for the molecular formula. The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The experimentally determined melting point can be used as an indicator of purity.

Potential Applications in Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds. The pyrimidine core is a common feature in kinase inhibitors, and the ability to functionalize the bromine atom allows for the exploration of structure-activity relationships in drug discovery programs targeting various protein families.

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its physical properties, a plausible and detailed synthetic protocol, and methods for its analytical characterization. While some experimental data is not yet publicly available, the information and expert analysis presented herein offer a solid foundation for researchers and scientists working with this compound. As with any chemical substance, appropriate safety precautions should be taken in its handling and disposal.

References

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol chemical structure and IUPAC name

An In-Depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical intermediate of significant interest to the pharmaceutical and life sciences industries.[1][2][3] Characterized by its unique trifunctional architecture—a central phenyl ring substituted with a reactive bromopyrimidine moiety and a versatile hydroxymethyl group—this compound serves as a critical building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). Its strategic importance lies in the convergence of a pharmacologically relevant pyrimidine core with two orthogonal chemical handles, enabling diverse and efficient molecular elaboration in drug discovery campaigns. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a representative synthetic pathway with detailed protocols, and its strategic applications in medicinal chemistry, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and development.

Core Identifiers

The compound is unambiguously identified by the following:

-

IUPAC Name: this compound

-

Molecular Weight: 265.11 g/mol [1]

Structural Elucidation

The IUPAC name dictates a precise molecular architecture. The structure consists of:

-

A methanol group (-CH₂OH) attached to a phenyl ring.

-

This phenyl ring is substituted at the meta-position (position 3) relative to the methanol group.

-

The substituent at position 3 is a pyrimidine ring , attached via its C2 position.

-

This pyrimidine ring is further substituted at its C5 position with a bromine atom.

This arrangement results in a molecule with distinct regions of varying reactivity and polarity, making it a highly versatile synthetic intermediate.

Physicochemical and Computed Properties

The physical and computed chemical properties of this compound are essential for planning its use in synthesis, including solvent selection, reaction conditions, and purification strategies. The following data provides insight into its molecular behavior.

| Property | Value | Source |

| Molecular Weight | 265.11 g/mol | [1] |

| Molecular Formula | C₁₁H₉BrN₂O | [4][6] |

| Topological Polar Surface Area | 46 Ų | [6] |

| Rotatable Bond Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Heavy Atom Count | 15 | [6] |

| Storage Condition | 2-8°C | [4] |

Synthesis and Manufacturing

While multiple proprietary routes may exist, a robust and logical synthesis can be designed based on established, high-yield organometallic cross-coupling reactions. The following represents a field-proven approach for the preparation of this and structurally related bi-aryl compounds.

Retrosynthetic Analysis

The most logical disconnection for this molecule is at the C-C bond between the phenyl and pyrimidine rings. This bond is ideally formed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This retrosynthetic approach simplifies the molecule into two readily available or easily synthesized precursors.

Caption: Retrosynthetic analysis via Suzuki coupling.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for coupling the two key fragments. The choice of a Suzuki coupling is deliberate; it is renowned for its tolerance of a wide range of functional groups (like the alcohol and bromide present), mild reaction conditions, and generally high yields.

Step-by-Step Methodology:

-

Reactor Preparation: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add (3-(Hydroxymethyl)phenyl)boronic acid (1.0 eq) and 5-Bromo-2-chloropyrimidine (1.05 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of Dioxane/Water as the solvent system. Subsequently, add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the mixture. The aqueous component is crucial for the catalytic cycle of the Suzuki reaction.

-

Degassing: Sparge the stirred reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq). The choice of a Pd(0) source is standard for initiating the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Work-up and Extraction: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x). The organic extracts are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification & Characterization: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Method Selection

The Suzuki-Miyaura coupling is the preferred method for this synthesis for several key reasons:

-

Functional Group Tolerance: It proceeds effectively without requiring protection of the hydroxymethyl group on the boronic acid or reacting with the bromo-substituent on the pyrimidine.

-

Commercial Availability of Precursors: Both (3-(hydroxymethyl)phenyl)boronic acid and various 2-halopyrimidines are commercially available, making this a convergent and efficient route.

-

Robustness and Scalability: The reaction is well-understood, highly reproducible, and has been successfully implemented on industrial scales for API synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The value of this compound is not as a final drug product, but as a versatile scaffold for building more complex molecules.[1]

The Strategic Importance of Functional Groups

The molecule's design provides chemists with two distinct and orthogonal points for diversification, which is a critical advantage in lead optimization.

Caption: Orthogonal reactive sites for molecular diversification.

-

The Bromine Atom: This is a classic handle for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amine groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.

-

The Methanol Group: This primary alcohol is highly versatile. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified or etherified to introduce different side chains, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

Relevance in Modern Pharmacology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its presence suggests that intermediates like this one are designed for programs targeting kinases, GPCRs, or other enzyme classes where nitrogen-containing heterocycles are key for binding. The bromopyrimidine moiety, in particular, is a component of several advanced drug candidates and approved therapies, such as Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[7] The development of such drugs underscores the pharmaceutical industry's validated interest in this chemical motif.

Safety, Handling, and Storage

-

Safety: As GHS classification is not available, treat this compound with the caution appropriate for a novel research chemical.[6] Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: The compound is a solid at room temperature. Handle carefully to avoid generating dust.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[4]

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and scalable chemical methods like the Suzuki-Miyaura coupling. The true value of this intermediate is realized in its capacity to serve as a versatile starting point for the creation of diverse chemical libraries, enabling medicinal chemists to efficiently navigate the complex process of lead identification and optimization. For any research organization focused on developing novel small-molecule therapeutics, particularly those involving heterocyclic scaffolds, this compound represents a key enabling tool.

References

-

This compound - ChemBK. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound [chembk.com]

- 5. This compound | 1092568-90-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] As a privileged scaffold, its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of the pyrimidine ring, particularly at the 2-position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a key intermediate, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol , providing a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and its applications as a building block in the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a key intermediate in the synthesis of various active compounds. Its core structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a phenylmethanol group at the 2-position.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrN₂O | |

| Molecular Weight | 265.11 g/mol | |

| CAS Number | 1092568-90-5 | |

| Appearance | Solid (typical) | |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis of this compound via Suzuki Coupling

The construction of the C-C bond between the pyrimidine and phenyl rings is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

5-bromo-2-chloropyrimidine

-

(3-(Hydroxymethyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq.), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is added to the flask. Anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) are then added.

-

Reaction: The reaction mixture is heated to 80-90°C and stirred under the inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.

Rationale for Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings.

-

Base: Potassium carbonate is a mild and effective base for activating the boronic acid.

-

Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

Applications in Drug Development

The structural motif of this compound is a valuable starting point for the synthesis of a wide array of pharmacologically active molecules. The bromine atom at the 5-position serves as a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The phenylmethanol group can be further modified or may itself contribute to binding with a biological target.

Derivatives of 2-phenylpyrimidine have been investigated as:

-

Anticancer Agents: By targeting various protein kinases.

-

Antifungal Agents: Exhibiting potent activity against a range of fungal pathogens.

-

BTK Inhibitors: For the treatment of B-cell malignancies and autoimmune diseases.

The versatility of this scaffold makes it a compound of significant interest for lead optimization and the development of new chemical entities in drug discovery pipelines.

References

- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Accessed January 4, 2026.

- MedchemExpress. (3-(5-Bromopyrimidin-2-yl)phenyl)

- Guidechem. This compound 1092568-90-5 wiki. Accessed January 4, 2026.

- ChemBK. This compound. Accessed January 4, 2026.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Accessed January 4, 2026.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Accessed January 4, 2026.

- Recent Advances in Pyrimidine-Based Drugs. MDPI. Accessed January 4, 2026.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Accessed January 4, 2026.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Accessed January 4, 2026.

- Pyrimidine and its derivatives: a review on various biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Accessed January 4, 2026.

Sources

An In-depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a key drug intermediate, distinguished by its bifunctional architecture.[1][2][3] It incorporates a bromopyrimidine moiety, a privileged scaffold in kinase inhibitor design, and a phenylmethanol group, which provides a versatile handle for further synthetic elaboration. This guide offers a comprehensive technical overview of its synthesis, characterization, and its strategic application in the development of targeted therapeutics, with a particular focus on Spleen Tyrosine Kinase (SYK) inhibitors. The pyrimidine nucleus is a cornerstone in the development of anticancer agents, particularly protein kinase inhibitors, due to its structural resemblance to the purine bases of DNA and RNA.[4][5]

Core Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The principal and most efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6] The reaction couples 2,5-dibromopyrimidine with (3-(hydroxymethyl)phenyl)boronic acid, leveraging the high reactivity and selectivity of this transformation.

The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and minimizing side products. The use of a bulky, electron-rich phosphine ligand like X-Phos helps to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A suitable base, such as potassium phosphate, is essential for the transmetalation step. The reaction is typically carried out in a biphasic solvent system, such as toluene and water, to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures for similar biaryl syntheses and information from patent literature.

Materials:

-

2,5-dibromopyrimidine

-

(3-(hydroxymethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq.), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

-

Add toluene and water in a 4:1 ratio to the flask.

-

Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove any dissolved oxygen.

-

Under the inert atmosphere, add palladium(II) acetate (0.05 eq.) and X-Phos (0.10 eq.).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.[6][7]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 2,5-dibromopyrimidine | 1.0 eq. | Patent WO2012062785 |

| (3-(hydroxymethyl)phenyl)boronic acid | 1.1 - 1.5 eq. | General Suzuki Protocols |

| Catalyst System | ||

| Palladium(II) acetate | 2-5 mol% | General Suzuki Protocols |

| X-Phos | 4-10 mol% | General Suzuki Protocols |

| Base | ||

| Potassium phosphate (K₃PO₄) | 2.0 - 3.0 eq. | Patent WO2012062785 |

| Solvent | ||

| Toluene/Water | 4:1 to 10:1 v/v | Patent WO2012062785 |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | General Suzuki Protocols |

| Reaction Time | 12 - 24 hours | General Suzuki Protocols |

| Product | ||

| Expected Yield | 60 - 85% | [8] |

| Purity (after chromatography) | >95% | General Analytical Standards |

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Biological Context: A Scaffold for Spleen Tyrosine Kinase (SYK) Inhibitors

The strategic importance of this compound lies in its utility as a precursor for potent and selective inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[9]

The SYK Signaling Pathway

SYK is a key mediator of signal transduction downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors. Upon receptor activation, SYK is recruited to the cell membrane and activated through phosphorylation. Activated SYK then phosphorylates a cascade of downstream effector molecules, leading to the activation of transcription factors that regulate cellular responses, including proliferation, differentiation, and the production of inflammatory mediators. Aberrant SYK signaling is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies.[9]

Mechanism of Action of SYK Inhibitors

SYK inhibitors derived from this compound are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the SYK kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade. The pyrimidine core of the inhibitor often forms key hydrogen bonding interactions with the hinge region of the kinase, while the substituted phenyl group can be modified to achieve selectivity and improve pharmacokinetic properties.

Visualization of the SYK Signaling Pathway and Inhibition

Caption: Simplified SYK signaling pathway and the point of inhibition.

Therapeutic Relevance and Future Directions

The development of SYK inhibitors is a highly active area of research in drug discovery. Several SYK inhibitors have entered clinical trials for the treatment of various autoimmune disorders, such as rheumatoid arthritis and immune thrombocytopenia, as well as hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[10] The versatility of the this compound scaffold allows for the generation of diverse libraries of compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of next-generation SYK inhibitors with improved safety profiles and efficacy against a broader range of diseases.

Conclusion

This compound is a valuable and strategically important intermediate in medicinal chemistry. Its efficient synthesis via the Suzuki-Miyaura cross-coupling reaction provides a reliable route to this key building block. Its application as a scaffold for the development of potent SYK inhibitors highlights its significance in the ongoing quest for novel and effective treatments for a range of debilitating diseases. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important compound.

References

-

Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-tr... (n.d.). ChEMBL. Retrieved from [Link]

-

Emergence Of SYK Inhibitors In Clinical Trials. (2023, February 14). BioSpace. Retrieved from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). National Institutes of Health. Retrieved from [Link]

-

How Do SYK Inhibitors Work? (2021, August 10). RxList. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mechanism of inhibition of Syk and LynB by compound X1. (n.d.). ResearchGate. Retrieved from [Link]

-

Syk inhibitors. (2013). University of Fukui. Retrieved from [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022, June 30). ACS Publications. Retrieved from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: A Technical Guide for Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the drug intermediate, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding these predictions in the fundamental principles of spectroscopic analysis and the known effects of its constituent chemical moieties, this guide serves as an essential reference for the synthesis, identification, and purification of this important molecule. Detailed experimental protocols for acquiring high-quality spectroscopic data are also presented, ensuring both theoretical understanding and practical applicability.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a pyrimidine ring, a brominated substituent, and a phenylmethanol group, makes it a versatile scaffold for developing targeted therapies. The pyrimidine core is a common feature in many biologically active molecules, including nucleobases and various therapeutic agents.[3][4][5]

Accurate and unambiguous structural confirmation of such intermediates is paramount in the drug development pipeline to ensure the integrity of the final API. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.[5][6] This guide will provide a detailed theoretical framework for the expected spectroscopic data of this compound, followed by practical, field-proven protocols for data acquisition.

Predicted Spectroscopic Data and Structural Elucidation

Due to the limited availability of published experimental spectra for this specific molecule, this section presents a detailed prediction of its spectroscopic features. These predictions are derived from the analysis of its structural components: a 5-bromopyrimidine ring, a meta-substituted phenyl ring, and a benzylic alcohol.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected proton NMR spectrum will show distinct signals for the pyrimidine, phenyl, methylene, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Pyrimidine-H (2H) | ~8.9 - 9.1 | s | - | The two equivalent protons on the pyrimidine ring are deshielded by the adjacent nitrogen atoms and the bromine atom. |

| Phenyl-H (s, 1H) | ~8.2 - 8.4 | s | - | Proton ortho to both substituents on the phenyl ring, highly deshielded. |

| Phenyl-H (d, 1H) | ~7.9 - 8.1 | d | ~7-8 | Proton ortho to the pyrimidine substituent, showing doublet coupling. |

| Phenyl-H (d, 1H) | ~7.5 - 7.7 | d | ~7-8 | Proton ortho to the methanol substituent, showing doublet coupling. |

| Phenyl-H (t, 1H) | ~7.4 - 7.6 | t | ~7-8 | Proton meta to both substituents, showing triplet coupling. |

| -CH₂- (2H) | ~4.6 - 4.8 | d | ~5-6 | Methylene protons adjacent to the phenyl ring and the hydroxyl group. The signal will be a doublet due to coupling with the -OH proton. |

| -OH (1H) | ~5.3 - 5.5 | t | ~5-6 | Hydroxyl proton, its chemical shift can be variable. It will likely appear as a triplet due to coupling with the adjacent -CH₂- protons. |

The carbon NMR spectrum will complement the proton data, providing information on all carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=N (Pyrimidine) | ~160 - 165 | Carbon atoms in the pyrimidine ring bonded to nitrogen. |

| C-Br (Pyrimidine) | ~115 - 120 | Carbon atom bonded to bromine, shielded relative to other pyrimidine carbons. |

| C-H (Pyrimidine) | ~155 - 160 | Carbon atoms bonded to hydrogen in the pyrimidine ring. |

| C-ipso (Phenyl, attached to Pyrimidine) | ~138 - 142 | Quaternary carbon of the phenyl ring attached to the pyrimidine ring. |

| C-ipso (Phenyl, attached to CH₂OH) | ~142 - 146 | Quaternary carbon of the phenyl ring attached to the methanol group. |

| C-H (Phenyl) | ~125 - 130 | Aromatic carbons of the phenyl ring. |

| -CH₂- | ~62 - 66 | Aliphatic carbon of the methylene group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 - 3200 | O-H stretch | Alcohol (-OH) | Broad, Strong |

| ~3100 - 3000 | C-H stretch | Aromatic (C-H) | Medium |

| ~2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) | Medium |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic and Pyrimidine Rings | Strong to Medium |

| ~1250 - 1000 | C-O stretch | Alcohol (C-O) | Strong |

| ~1100 - 1000 | C-H in-plane bend | Aromatic | Medium |

| ~900 - 675 | C-H out-of-plane bend | Aromatic | Strong |

| ~600 - 500 | C-Br stretch | Bromo-pyrimidine | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₉BrN₂O), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]

-

Molecular Formula: C₁₁H₉BrN₂O

-

Predicted Molecular Ion (M⁺): A pair of peaks at m/z 264 and 266 of roughly equal intensity.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z (for ⁷⁹Br) | Proposed Fragment | Rationale for Fragmentation |

| 264/266 | [C₁₁H₉BrN₂O]⁺ | Molecular ion |

| 247/249 | [C₁₁H₈BrN₂]⁺ | Loss of -OH radical |

| 236/238 | [C₁₀H₇BrN₂]⁺ | Loss of -CH₂OH group |

| 185 | [C₁₁H₉N₂O]⁺ | Loss of Br radical |

| 157 | [C₁₀H₉O]⁺ | Fragment corresponding to the phenylmethanol moiety |

| 155/157 | [C₄H₂BrN₂]⁺ | Fragment corresponding to the bromopyrimidine ring |

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to yield high-quality data for the structural confirmation of this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes a wide range of organic compounds and its residual proton peak does not interfere with the majority of the signals. The hydroxyl proton will also be observable as a distinct peak in this solvent.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol for IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid. The formic acid aids in protonation for electrospray ionization.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it through an LC column.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a bromine-containing compound.

Conclusion

The structural elucidation of pharmaceutical intermediates like this compound is a critical step in drug discovery and development. This guide provides a robust framework for understanding and predicting the NMR, IR, and MS spectra of this compound. By combining these predicted data with the detailed experimental protocols provided, researchers can confidently synthesize, identify, and utilize this versatile chemical building block in their research endeavors. The multi-faceted spectroscopic approach ensures a self-validating system for structural confirmation, upholding the principles of scientific integrity and accuracy.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

- [Author(s) Redacted for Privacy]. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Journal Name Redacted for Privacy].

-

[Author(s) Redacted for Privacy]. (Year). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry. Available From: [Link]

-

Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. Available From: [Link]

- [Source Redacted for Privacy]. (Year). Supplementary Material: Characterization data of the compounds (3a-3r).

-

SpectraBase. (2025). (5-bromopyridin-2-yl)(phenyl)methanol - Optional[MS (GC)] - Spectrum. SpectraBase. Available From: [Link]

-

ChemBK. (n.d.). This compound. ChemBK. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). [3-(5-bromopyridin-3-yl)phenyl]methanol. PubChemLite. Retrieved January 4, 2026, from [Link]

-

Sandoo. (n.d.). China (3-(5-broMopyriMidin-2-yl)fenil)Methanol Produsen & Supplier. Sandoo. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. PubChem. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. PubChem. Retrieved January 4, 2026, from [Link]

-

[Author(s) Redacted for Privacy]. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available From: [Link]

-

PubChemLite. (n.d.). (3-bromophenyl)(phenyl)methanol (C13H11BrO). PubChemLite. Retrieved January 4, 2026, from [Link]

-

KCVS. (2014). Phenylmethanol. KCVS. Available From: [Link]

-

PubChem. (n.d.). (2-Methyl-3-(5-methylpyridin-3-yl)phenyl)methanol. PubChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. benchchem.com [benchchem.com]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. jw.sandoopharma.com [jw.sandoopharma.com]

Introduction: The Strategic Importance of Biaryl Methanol Scaffolds in Drug Discovery

An In-depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of numerous biologically active compounds and approved therapeutics.[1][2] Its derivatization is a critical process in the synthesis of novel drug candidates. The compound, this compound, represents a highly valuable and versatile pharmaceutical intermediate.[3][4] It strategically combines three key functional motifs:

-

A pyrimidine ring , an electron-deficient heterocycle known for its ability to participate in hydrogen bonding and other key interactions within biological targets.

-

A bromine atom at the C5 position of the pyrimidine, which serves as a reactive handle for subsequent cross-coupling reactions, allowing for the introduction of further molecular complexity.

-

A phenylmethanol group , which provides a site for further functionalization or can act as a critical pharmacophoric element itself.

This guide provides an in-depth technical overview of this intermediate, focusing on its synthesis via palladium-catalyzed cross-coupling, robust methods for its purification and characterization, and its utility in the broader context of drug development. The protocols and insights presented are grounded in established chemical principles and are designed for practical application by researchers and scientists in the field.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its effective use. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1092568-90-5 | [5][6][7] |

| Molecular Formula | C₁₁H₉BrN₂O | [5][6] |

| Molecular Weight | 265.11 g/mol | [3][8] |

| Appearance | Typically an off-white to pale yellow solid | Inferred from similar compounds |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [5][9] |

Safety and Handling: this compound is a brominated heterocyclic compound and should be handled with appropriate care. Organobromine compounds can be persistent, and standard safety protocols should be strictly followed.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[9][12]

Synthesis: A Deep Dive into the Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the phenyl and pyrimidine rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high functional group tolerance, excellent yields, and well-understood mechanism.[1][13] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for this type of coupling.[13]

The most logical and field-proven synthetic route involves the coupling of (3-(hydroxymethyl)phenyl)boronic acid with a suitable 2,5-dihalopyrimidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 1092568-90-5 [chemicalbook.com]

- 8. jw.sandoopharma.com [jw.sandoopharma.com]

- 9. 1092568-90-5|this compound|BLD Pharm [bldpharm.com]

- 10. Bromination - Wordpress [reagents.acsgcipr.org]

- 11. carlroth.com [carlroth.com]

- 12. lobachemie.com [lobachemie.com]

- 13. pubs.acs.org [pubs.acs.org]

Reactivity and stability of bromopyrimidine compounds

An In-depth Technical Guide to the Reactivity and Stability of Bromopyrimidine Compounds

Abstract

Bromopyrimidines are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a vast array of functional molecules. Their prevalence in medicinal chemistry, agrochemicals, and materials science stems from the unique electronic properties of the pyrimidine ring, which imparts distinct reactivity patterns to the carbon-bromine bond. This guide offers a comprehensive exploration of the chemical behavior of bromopyrimidines for researchers, scientists, and drug development professionals. We will dissect the underlying principles governing their reactivity in key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. Furthermore, this document provides critical insights into the chemical, thermal, and photostability of these compounds, equipping scientists with the knowledge to strategically design synthetic routes and ensure the integrity of their molecules.

The Bromopyrimidine Core: Electronic Structure and Reactivity Principles

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature is the primary determinant of its reactivity. The nitrogen atoms withdraw electron density from the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.

The position of the bromine substituent—typically at the C2, C4/C6, or C5 position—profoundly influences the compound's reactivity profile.

-

Positions 2, 4, and 6: These positions are electronically analogous to the ortho and para positions of nitrobenzene. They are significantly activated towards nucleophilic aromatic substitution (SNAr) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen atoms, providing substantial stabilization.[1][2][3]

-

Position 5: This position is analogous to the meta position. The negative charge of an SNAr intermediate at this position cannot be delocalized onto the nitrogen atoms. Consequently, 5-bromopyrimidines are generally unreactive towards traditional SNAr but are excellent substrates for reactions proceeding through other mechanisms, such as metal-catalyzed cross-coupling.

The relative reactivity of halogens on the pyrimidine ring typically follows the order I > Br > Cl, consistent with bond strength (C-I < C-Br < C-Cl) and the leaving group's ability. However, in aminolysis reactions, bromopyrimidines have been observed to be the most reactive among corresponding chloro-, bromo-, and iodo-pyrimidines.[4]

Caption: Reactivity summary based on bromine position.

Key Synthetic Transformations of Bromopyrimidines

The strategic placement of the bromine atom makes bromopyrimidines exceptionally versatile synthons. Their utility is most evident in three major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing the electron-poor 2- and 4-positions of the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

Causality Behind Experimental Choices: The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. The base is chosen to deprotonate the nucleophile (if necessary) and to scavenge the HBr byproduct. An excess of a nucleophilic amine can often serve as its own base.

Caption: The addition-elimination pathway of SNAr reactions.

Experimental Protocol: Amination of 4-Bromopyrimidine

This protocol describes a typical SNAr reaction for the synthesis of a 4-aminopyrimidine derivative.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyrimidine (1.0 eq), the desired amine (1.2 eq), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent, such as anhydrous DMSO or NMP, to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-120 °C). The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The expected outcome is the displacement of the bromine atom by the amine.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized modern organic synthesis, and bromopyrimidines are excellent substrates. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Trustworthiness Through a Self-Validating System: A well-executed cross-coupling reaction is self-validating. The complete consumption of the starting bromopyrimidine (monitored by LC-MS) and the appearance of a single major product peak with the expected mass are primary indicators of success. In-process controls, such as running a small-scale test reaction or including a known successful coupling pair as a positive control, can validate the activity of the catalyst and reagents before committing to a large-scale reaction.

A. Suzuki-Miyaura Coupling The Suzuki reaction couples a bromopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) and is the most widely used method for forming C(sp²)-C(sp²) bonds.[7]

| Parameter | Recommended Condition | Rationale / Field Insight |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often used for its reliability, though it requires higher temperatures.[7] Ligated Pd(II) precatalysts like Pd(dppf)Cl₂ offer better stability and are often more active. |

| Ligand | PPh₃, SPhos, XPhos | For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos) facilitate the rate-limiting oxidative addition step.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of the base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is a milder option for base-sensitive substrates. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic solvent system is standard. DME is a good choice for microwave-assisted protocols.[9] |

| Table 1: Common Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines |

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for the rapid synthesis of aryl-pyrimidines.[7][9]

-

Vial Preparation: In a microwave reaction vial, combine the bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.01-0.05 eq), and Na₂CO₃ (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of DME/H₂O.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified via column chromatography.

-

Validation: Success is confirmed by the absence of the starting bromopyrimidine and the presence of the desired product by LC-MS, with final characterization by NMR.

B. Stille Coupling The Stille reaction couples a bromopyrimidine with an organotin (stannane) reagent.[10] Its primary advantage is the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups, often eliminating the need for protecting groups.[11] The main drawback is the toxicity of tin byproducts, which requires careful handling and purification.[12]

C. Buchwald-Hartwig Amination This reaction is a premier method for forming C-N bonds by coupling a bromopyrimidine with an amine.[13] It offers a broader substrate scope than traditional SNAr amination, particularly for less reactive positions or sterically hindered amines. The choice of ligand is paramount and is tailored to the specific substrates.[14]

Caption: The catalytic cycle for Pd-catalyzed cross-coupling reactions.

Lithiation and Metal-Halogen Exchange

For functionalization at positions not amenable to SNAr, such as C5, metal-halogen exchange is a key strategy. Reacting a bromopyrimidine with a strong organolithium base (e.g., n-BuLi or LDA) at low temperatures generates a highly reactive pyrimidinyllithium species. This intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, borates) to install new functional groups.[15][16]

Causality Behind Experimental Choices: This reaction is highly sensitive to temperature and solvent. Cryogenic temperatures (typically -78 °C) are essential to prevent side reactions, such as decomposition of the organolithium intermediate or attack on the solvent. Anhydrous ethereal solvents like THF or diethyl ether are required as they are relatively unreactive towards the organolithium species and can coordinate to the lithium ion, stabilizing the intermediate.

Stability of Bromopyrimidine Compounds

Understanding the stability of bromopyrimidines is crucial for their storage, handling, and application in multi-step syntheses.

Chemical Stability and Degradation

-

Hydrolytic Stability: Bromopyrimidines at the activated 2- and 4-positions can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, leading to the corresponding hydroxypyrimidine. 5-Bromopyrimidines are significantly more stable in this regard.

-